molecular formula C10H15NO2 B14836318 3-Isopropoxy-5-(methylamino)phenol

3-Isopropoxy-5-(methylamino)phenol

Katalognummer: B14836318
Molekulargewicht: 181.23 g/mol
InChI-Schlüssel: URZPTXUULWLBNK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(METHYLAMINO)-5-(PROPAN-2-YLOXY)PHENOL is an organic compound that belongs to the class of phenols It is characterized by the presence of a methylamino group and a propan-2-yloxy group attached to a phenol ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(METHYLAMINO)-5-(PROPAN-2-YLOXY)PHENOL typically involves the following steps:

    Starting Materials: The synthesis begins with phenol, which undergoes a series of reactions to introduce the methylamino and propan-2-yloxy groups.

    Reaction Conditions: The reactions are carried out under controlled conditions, often involving catalysts and specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of 3-(METHYLAMINO)-5-(PROPAN-2-YLOXY)PHENOL may involve large-scale reactors and continuous flow processes to maximize yield and efficiency. The use of automated systems and advanced monitoring techniques ensures consistent quality and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

3-(METHYLAMINO)-5-(PROPAN-2-YLOXY)PHENOL can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The methylamino and propan-2-yloxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

3-(METHYLAMINO)-5-(PROPAN-2-YLOXY)PHENOL has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of various chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-(METHYLAMINO)-5-(PROPAN-2-YLOXY)PHENOL involves its interaction with specific molecular targets and pathways. The methylamino group can participate in hydrogen bonding and electrostatic interactions, while the propan-2-yloxy group can influence the compound’s solubility and bioavailability. These interactions can affect the compound’s activity and efficacy in various applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-(PROPAN-2-YLOXY)PROPAN-1-AMINE: This compound has a similar structure but lacks the phenol group.

    4-METHOXY-2-({[3-(PROPAN-2-YLOXY)PROPYL]AMINO}METHYL)PHENOL: This compound has a methoxy group instead of a methylamino group.

Uniqueness

3-(METHYLAMINO)-5-(PROPAN-2-YLOXY)PHENOL is unique due to the presence of both the methylamino and propan-2-yloxy groups on the phenol ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Eigenschaften

Molekularformel

C10H15NO2

Molekulargewicht

181.23 g/mol

IUPAC-Name

3-(methylamino)-5-propan-2-yloxyphenol

InChI

InChI=1S/C10H15NO2/c1-7(2)13-10-5-8(11-3)4-9(12)6-10/h4-7,11-12H,1-3H3

InChI-Schlüssel

URZPTXUULWLBNK-UHFFFAOYSA-N

Kanonische SMILES

CC(C)OC1=CC(=CC(=C1)O)NC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.